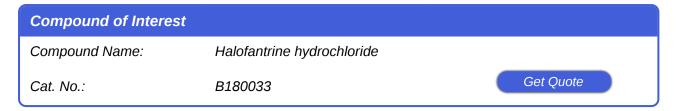


An In-depth Technical Guide to the Physicochemical Properties of Halofantrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **halofantrine hydrochloride**, an antimalarial agent belonging to the phenanthrene methanol class. The information presented herein is intended to support research, development, and formulation activities by providing detailed data, experimental methodologies, and relevant biological pathway context.

Core Physicochemical Data

Halofantrine hydrochloride is a synthetic antimalarial drug.[1] Its erratic absorption and potential for cardiotoxicity, which are closely linked to its physicochemical characteristics, have limited its clinical use.[2][3] The following tables summarize the key quantitative properties of this compound.

Table 1: General and Structural Properties of Halofantrine Hydrochloride



| Property | Value | Reference | |
|-------------------|--|-------------|--|
| Chemical Name | (1RS)-3-(Dibutylamino)-1-[1,3-dichloro-6- (trifluoromethyl)phenanthren-9-yl]propan-1-ol hydrochloride | [4] | |
| Molecular Formula | C26H30Cl2F3NO · HCl | D · HCl [5] | |
| Molecular Weight | 536.88 g/mol | [5][6] | |
| CAS Number | 36167-63-2 | [5][7] | |
| Appearance | White or almost white powder/solid | [4][7] | |

Table 2: Thermodynamic and Solubility Properties of Halofantrine Hydrochloride



| Property | Value | Conditions / Notes | Reference |
|-----------------------------|--|--|------------|
| Melting Point | 198-200°C | [6] | _ |
| 203-204°C | One of two reported crystalline forms. | [8] | |
| 93-96°C | Second of two reported crystalline forms. | [8] | |
| рКа | 8.18 ± 0.05 | Determined in 40% methanol. | [9][10] |
| 10.05 | Strongest Basic (Chemaxon prediction). | [1] | |
| LogP (n- octanol/water) | 3.20 - 3.26 | Experimental value. | [9][10] |
| 8.9 | Theoretical prediction (DrugBank). | [11] | |
| Water Solubility | < 0.002% w/v | Practically insoluble (at room temperature). | [9][10] |
| 0.09% w/v | Very slightly soluble (in warm water at 50°C). | [9][10] | |
| Methanol Solubility | 0.67% w/v | Slightly soluble. Freely soluble per BP. | [4][9][10] |
| n-Octanol Solubility | 0.4% w/v | Slightly soluble. | [9][10] |
| DMSO Solubility | > 3 mg/mL | [12] | |
| > 10 mg/mL | [7] | | - |
| Ethanol (96%) Solubility | Sparingly soluble | [4] | |



Experimental Protocols

The determination of physicochemical properties is fundamental to understanding a drug's behavior. Below are detailed methodologies for key experimental procedures cited for **halofantrine hydrochloride**.

2.1 Solubility Determination (Shake-Flask Method)

This protocol is based on the principle of achieving equilibrium saturation of the drug in a given solvent.

- Preparation: Add an excess amount of halofantrine hydrochloride to a series of vials, each
 containing a known volume of the desired solvent (e.g., purified water, methanol, n-octanol,
 pH 7.4 phosphate buffer).
- Equilibration: Seal the vials and place them in a mechanical shaker or agitator. Agitate the samples at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.[13]
- Sample Processing: After agitation, allow the vials to stand to let undissolved particles settle. Centrifuge the samples to ensure a clear supernatant.
- Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
- Analysis: Determine the concentration of halofantrine hydrochloride in the diluted sample
 using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance
 Liquid Chromatography (HPLC).[14] The solubility is then calculated and expressed, for
 example, in %w/v or mg/mL.
- 2.2 pKa Determination (Potentiometric Titration)

This method determines the ionization constant by measuring pH changes during titration.

 Solvent System: Due to the poor aqueous solubility of halofantrine, a co-solvent system is necessary. A 40% methanol-water mixture has been successfully used.[9][10]



- Sample Preparation: Accurately weigh and dissolve a specific amount of halofantrine hydrochloride in the chosen co-solvent system.
- Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. Use a standardized titrant (e.g., 0.1 M NaOH or HCl) delivered via a precision burette.
- Titration Process: Add the titrant in small, precise increments. Record the pH of the solution after each addition, allowing the reading to stabilize.
- Data Analysis: Plot the pH readings against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point. The equivalence point can be identified from the point of maximum slope on the curve (i.e., the first derivative).

2.3 Partition Coefficient (LogP) Determination

This protocol measures the lipophilicity of the compound.

- System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
- Partitioning: Dissolve a known amount of halofantrine hydrochloride in one of the presaturated phases (e.g., the aqueous phase). Add a known volume of this solution to a separatory funnel containing a known volume of the other pre-saturated phase.
- Equilibration: Shake the funnel for a sufficient time to allow the drug to partition between the two phases and reach equilibrium.
- Phase Separation: Allow the two phases to separate completely. Centrifuge samples from each phase to ensure no cross-contamination of micro-droplets.
- Analysis: Determine the concentration of halofantrine hydrochloride in both the n-octanol
 and aqueous phases using a suitable analytical technique like UV spectrophotometry.
- Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[9][10]



2.4 UV-Vis Spectrophotometry

This technique is used for quantitative analysis and characterization.

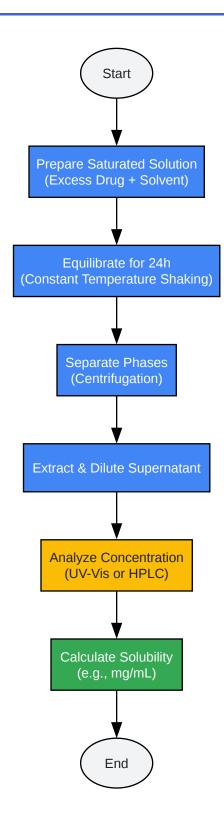
- Solvent Selection: Choose a solvent in which halofantrine hydrochloride is sufficiently soluble and that is transparent in the UV region of interest. Methanol is a common choice.
 [14]
- Solution Preparation: Prepare a stock solution of known concentration. From this, create a series of standard solutions of decreasing concentrations through serial dilution.
- Wavelength Scan (λmax Determination): Scan one of the standard solutions across the UV-Vis spectrum (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax). For halofantrine in methanol, the λmax is reported at 254 nm.
 [14]
- Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot absorbance versus concentration to generate a calibration curve.
- Sample Analysis: Prepare the unknown sample in the same solvent, ensuring its absorbance falls within the range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve.

Visualizations: Workflows and Pathways

3.1 Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of **halofantrine hydrochloride** using the shake-flask method.





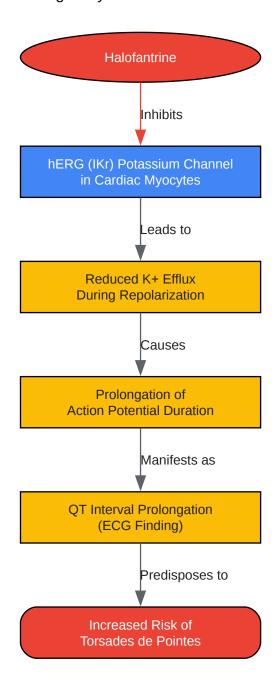
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Workflow for Shake-Flask Solubility Measurement.

3.2 Cardiotoxicity Signaling Pathway of Halofantrine



A significant safety concern with halofantrine is its potential to cause cardiac arrhythmias.[15] This is primarily due to its inhibitory effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.[12][16] Inhibition of this channel leads to a prolongation of the QT interval on an electrocardiogram, a condition that increases the risk of developing life-threatening arrhythmias like Torsades de Pointes.[15][17]



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Mechanism of Halofantrine-Induced Cardiotoxicity.



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References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Halofantrine Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. nhathuocngocanh.com [nhathuocngocanh.com]
- 5. scbt.com [scbt.com]
- 6. usbio.net [usbio.net]
- 7. Halofantrine hydrochloride CAS#: 36167-63-2 [m.chemicalbook.com]
- 8. Halofantrine [drugfuture.com]
- 9. Determination of physicochemical properties of halofantrine PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Halofantrine | C26H30Cl2F3NO | CID 37393 PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. Comparative determination of halofantrine tablets by titrimetry, spectrophotometry and liquid chromatography PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of cardiotoxicity of halofantrine PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. xcessbio.com [xcessbio.com]
- 17. cdn.who.int [cdn.who.int]
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